molecular formula C22H22N4O5 B11287637 3-(3,4-dimethoxyphenyl)-5-hydroxy-N-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

3-(3,4-dimethoxyphenyl)-5-hydroxy-N-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11287637
M. Wt: 422.4 g/mol
InChI Key: LJVRCFZNLZBHBU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and the presence of methoxy and carboxamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,4-dimethoxybenzaldehyde and 2-methoxyphenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with a suitable diketone to yield the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide
  • 3-(3,4-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O5/c1-29-17-7-5-4-6-15(17)24-22(28)16-11-20(27)25-21-14(12-23-26(16)21)13-8-9-18(30-2)19(10-13)31-3/h4-10,12,16H,11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

LJVRCFZNLZBHBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=CC=C4OC)OC

Origin of Product

United States

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